molecular formula C10H13N3O B6617405 3-amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol CAS No. 1529687-53-3

3-amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol

Cat. No.: B6617405
CAS No.: 1529687-53-3
M. Wt: 191.23 g/mol
InChI Key: REKNXBOYWJHULK-UHFFFAOYSA-N
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Description

Privileged Scaffold Status and Broad Pharmacological Relevance of Imidazo[1,2-a]pyridines

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, distinct biological targets, thereby exhibiting a wide range of pharmacological activities. The imidazo[1,2-a]pyridine (B132010) nucleus is recognized as such a scaffold, forming the core of numerous biologically active compounds. nih.govnih.govrsc.orgrsc.org This structural motif is present in several marketed drugs, including Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic). nih.govrsc.orgnih.gov

The broad pharmacological relevance of this scaffold is demonstrated by the diverse therapeutic applications of its derivatives. nih.gov Extensive research has identified compounds with activities spanning multiple disease areas. researchgate.netnih.gov

Table 1: Documented Pharmacological Activities of Imidazo[1,2-a]pyridine Derivatives


Pharmacological ActivityReferences
Anticancer / Antitumor[3, 5, 11]
Antimicrobial / Antibacterial[1, 3, 5]
Antiviral[3, 5]
Antituberculosis[5, 17]
Antifungal[5, 19]
Anti-inflammatory rsc.org
Anticonvulsant[3, 5]
Analgesic[5, 11]
Proton Pump Inhibitor nih.gov

Evolution of Imidazo[1,2-a]pyridine-Based Agents in Structure-Based Design

The rigid and synthetically accessible nature of the imidazo[1,2-a]pyridine scaffold makes it an ideal starting point for structure-based drug design. researchgate.net This approach involves modifying the core structure with various substituents to optimize binding affinity and selectivity for a specific biological target, often guided by high-resolution structural information of the target-ligand complex.

A prominent area where this strategy has been successfully applied is in the development of kinase inhibitors. researchgate.net Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer. Researchers have systematically decorated the imidazo[1,2-a]pyridine core to create potent and selective inhibitors for a range of kinases. researchgate.netnih.govnih.govarizona.edudocumentsdelivered.com

Table 2: Examples of Kinase Targets for Imidazo[1,2-a]pyridine-Based Inhibitors


Kinase TargetTherapeutic AreaReferences
Cyclin-Dependent Kinases (CDKs)Cancer nih.gov
Nek2Cancer[10, 16, 20]
c-Met and VEGFR2Cancer documentsdelivered.com
PI3K/mTORCancer nih.gov
FLT3Cancer (Leukemia) nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1-imidazo[1,2-a]pyridin-2-ylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-5-4-9(14)8-7-13-6-2-1-3-10(13)12-8/h1-3,6-7,9,14H,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKNXBOYWJHULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C(CCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Importance of Amino Alcohol Moieties in Organic Synthesis and Ligand Design

Amino Alcohols as Key Intermediates and Stereocontrol Elements in Synthesis

Amino alcohols are versatile building blocks, or synthons, in the synthesis of complex organic molecules, including a vast number of natural products and pharmaceuticals. diva-portal.orgdiva-portal.org Their bifunctional nature allows for a wide array of chemical transformations.

Furthermore, the presence of a stereocenter, typically at the carbon bearing the hydroxyl group, makes chiral amino alcohols crucial elements for stereocontrol in asymmetric synthesis. diva-portal.orgresearchgate.net They are frequently employed as chiral auxiliaries to guide the stereochemical outcome of a reaction or as starting materials for the synthesis of enantiomerically pure target molecules. nih.gov The development of stereoselective methods to synthesize γ-amino alcohols and other variants underscores their importance in accessing specific, biologically active stereoisomers. researchgate.net

Contribution of Hydroxyl and Amine Functionalities to Molecular Recognition and Interactions

The biological activity of a molecule is fundamentally dependent on its ability to recognize and bind to a specific receptor or enzyme. The hydroxyl (-OH) and amino (-NH2) groups of the amino alcohol moiety are key players in this process, primarily through the formation of hydrogen bonds. arxiv.orgresearchgate.netresearchgate.net

Hydrogen bonds are highly directional, non-covalent interactions that are critical for the specificity of ligand-receptor binding. nih.gov

Hydroxyl Group (-OH): This group is amphiprotic, meaning it can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). masterorganicchemistry.com

Amino Group (-NH2): A primary amine acts as a hydrogen bond donor (via its two hydrogen atoms) and its lone pair of electrons can also accept a proton, often existing as a protonated ammonium (B1175870) cation (-NH3+) in physiological conditions, which can then form strong ionic interactions. nih.govmasterorganicchemistry.com

The complementary nature of these groups allows amino alcohols to form robust and specific hydrogen-bonding networks with the amino acid residues in a protein's binding site, thereby anchoring the ligand and contributing significantly to its binding affinity. rsc.orgacs.org

Rationale for Investigating Imidazo 1,2 a Pyridine Derived Amino Alcohols, As Exemplified by 3 Amino 1 Imidazo 1,2 a Pyridin 2 Yl Propan 1 Ol

General SAR Trends of Imidazo[1,2-a]pyridine Scaffolds in Biological Systems

The biological profile of imidazo[1,2-a]pyridine derivatives is intricately linked to the nature and position of substituents on the bicyclic ring system. Extensive research has established general SAR trends that guide the design of novel therapeutic agents.

Positional Effects of Substitution on Biological Activity (e.g., C2, C3, C6 substituents)

The substitution pattern on the imidazo[1,2-a]pyridine core is a critical determinant of biological activity and target selectivity.

C2 Position: Substituents at the C2 position have been shown to significantly influence the potency and selectivity of imidazo[1,2-a]pyridine derivatives. For instance, in a series of antimicrobial agents, the nature of the group on the phenyl ring at the C2 position was found to impact their inhibitory activity. researchgate.net Aromatic and aliphatic substituents at this position have been associated with good antioxidant activity. In the context of the target compound, the "1-hydroxy-3-aminopropyl" group at the C2 position introduces both hydrogen bond donors and acceptors, which can facilitate crucial interactions with biological targets.

C3 Position: The C3 position is often a key site for modification to modulate the pharmacological properties of imidazo[1,2-a]pyridines. Functionalization at this position can influence the molecule's interaction with specific enzymes and receptors. For example, the introduction of a p-chlorophenyl amine at the C3 position in certain derivatives has been shown to result in significant cytotoxicity against cancer cell lines. nih.gov While the target compound has a hydrogen at this position, understanding the impact of C3 substitutions is crucial for the design of analogs with improved activity.

C6 Position: Modifications at the C6 position of the imidazo[1,2-a]pyridine ring have been explored to enhance biological activity. For instance, in a series of compounds evaluated for their activity against colon cancer cell lines, various substitutions at the C6 position led to excellent activity. The introduction of different functional groups at this position, varying in bulkiness, length, and geometry, has been shown to influence their inhibitory properties.

The following table summarizes the effect of substituents at different positions on the biological activity of selected imidazo[1,2-a]pyridine derivatives.

Compound/DerivativeSubstitution PositionSubstituentBiological Activity
Imidazo[1,2-a]pyridine AnalogC2PhenylAntimicrobial
Imidazo[1,2-a]pyridine AnalogC3p-Chlorophenyl amineAnticancer
6-substituted imidazo[1,2-a]pyridineC6VariousAnticancer

Impact of Functional Group Diversity (e.g., amino, hydroxyl, alkyl groups) on Biological Performance

The presence of diverse functional groups, such as amino, hydroxyl, and alkyl moieties, plays a pivotal role in the biological performance of imidazo[1,2-a]pyridine derivatives. These groups can influence the compound's solubility, lipophilicity, and ability to form specific interactions with biological targets.

The amino group, as present in "this compound", is a key functional group that can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions. The hydroxyl group in the amino alcohol moiety can also participate in hydrogen bonding, which is often crucial for ligand-receptor binding. The presence of both an amino and a hydroxyl group in the side chain at the C2 position suggests the potential for multiple points of interaction with a biological target, which could contribute to both affinity and selectivity.

Mechanistic Investigations of Target Engagement and Molecular Interactions

Understanding the mechanisms by which imidazo[1,2-a]pyridine derivatives engage with their biological targets is essential for rational drug design.

Elucidation of Enzyme Inhibition Mechanisms (e.g., ATP Synthase, Autotaxin, QcrB)

Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of various enzymes, including those crucial for the survival of pathogenic organisms.

ATP Synthase and QcrB: Certain imidazo[1,2-a]pyridine amides have shown potent activity against Mycobacterium tuberculosis by targeting energy metabolism. These compounds have been identified as inhibitors of the cytochrome bcc complex (QcrB) and ATP synthase. nih.govnih.gov Inhibition of these targets disrupts the electron transport chain and ATP synthesis, leading to bacterial cell death.

Autotaxin: A series of hybrid imidazo[1,2-a]pyridine analogs have been designed as inhibitors of autotaxin (ATX), an enzyme involved in the production of lysophosphatidic acid, which plays a role in fibrosis. These compounds demonstrated potent ATX inhibitory activity. researchgate.net

Ligand-Receptor Binding Profiles and Affinity Modulation

The binding affinity and selectivity of imidazo[1,2-a]pyridine derivatives for their target receptors are influenced by their structural features. Molecular docking studies have been employed to understand the binding modes of these compounds. For instance, in the case of COX-2 inhibitors, docking studies revealed that the methylsulfonyl group of certain imidazo[1,2-a]pyridine derivatives can insert into a secondary pocket of the enzyme, contributing to their potency and selectivity. The specific arrangement of functional groups in "this compound" would dictate its binding orientation and affinity within a receptor's active site.

Role of the Imidazo[1,2-a]pyridine Amino Alcohol Moiety in Specific Target Selectivity and Potency

While specific studies on "this compound" are limited, the amino alcohol moiety at the C2 position is expected to play a significant role in target selectivity and potency. The spatial arrangement of the amino and hydroxyl groups can allow for specific hydrogen bonding interactions with amino acid residues in the target protein. The chirality of the carbon bearing the hydroxyl and amino groups can also be a critical factor, as different stereoisomers may exhibit distinct binding affinities and biological activities. The flexibility of the propanol (B110389) chain allows the functional groups to adopt an optimal conformation for binding. The combination of the rigid imidazo[1,2-a]pyridine core and the flexible amino alcohol side chain provides a framework for developing potent and selective inhibitors for a range of biological targets.

Rational Design Principles for Optimized Imidazo[1,2-a]pyridine-Based Biologically Active Compounds

The imidazo[1,2-a]pyridine scaffold is a versatile and privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. nih.govnih.gov Its unique chemical architecture allows for extensive functionalization, making it an ideal candidate for the rational design of novel therapeutics with optimized potency, selectivity, and pharmacokinetic properties. rsc.orgnih.gov The design of these compounds is guided by a deep understanding of their structure-activity relationships (SAR) and molecular recognition principles.

A key strategy in the rational design of imidazo[1,2-a]pyridine derivatives involves leveraging computational methods, such as molecular docking, to predict and analyze the binding interactions between the ligand and its biological target. nih.govdrugbank.com These in silico approaches provide valuable insights into the crucial structural features required for effective binding and biological activity. For instance, molecular docking studies have been instrumental in identifying key interactions, such as hydrogen bonds and pi-pi stacking, that govern the affinity of these compounds for their targets. drugbank.com

One of the primary principles in the rational design of imidazo[1,2-a]pyridine-based compounds is the strategic modification of substituents at various positions on the bicyclic ring system. The substitution pattern on both the imidazole (B134444) and pyridine (B92270) rings plays a critical role in determining the compound's biological profile. For example, in the context of Nek2 inhibitors, structure-based design has led to the development of potent compounds by optimizing substituents on the imidazo[1,2-a]pyridine core to enhance binding affinity and selectivity. nih.gov

Furthermore, the concept of "scaffold hopping" has been effectively employed to design novel imidazo[1,2-a]pyridine derivatives with desired biological activities. rsc.org This approach involves replacing a known active core with the imidazo[1,2-a]pyridine scaffold while retaining key pharmacophoric features, leading to the discovery of new chemical entities with improved properties. This strategy has been successfully applied in the development of novel DPP-4 inhibitors. drugbank.com

The introduction of specific functional groups at the 3-position of the imidazo[1,2-a]pyridine ring is a common and effective design strategy. For example, 3-amino-imidazo[1,2-a]pyridines have been identified as a novel class of inhibitors for enzymes like Mycobacterium tuberculosis glutamine synthetase. nih.govdiva-portal.org The amino group at this position can act as a crucial hydrogen bond donor or acceptor, facilitating strong interactions with the target protein.

Bioisosteric replacement is another powerful tool in the rational design of these compounds. By replacing certain functional groups with others that have similar physical or chemical properties, it is possible to fine-tune the compound's activity, selectivity, and metabolic stability. This technique has been utilized to develop potent and selective Nek2 inhibitors with nanomolar activity. nih.gov

The following table summarizes the impact of various structural modifications on the biological activity of imidazo[1,2-a]pyridine derivatives, based on findings from several research studies.

Compound Series Target Key Structural Modifications Impact on Activity Reference
Imidazo[1,2-a]pyridine-3-carboxamidesMycobacterium tuberculosisSubstitution at the 7-position of the imidazo[1,2-a]pyridine core (e.g., methyl vs. chloro)A 7-chloro substitution was found to diminish activity compared to a 7-methyl group in some analogs. nih.gov nih.gov
Diarylurea and diarylamide derivativesMelanoma cellsIntroduction of diarylurea or diarylamide moietiesSeveral compounds demonstrated high potency with IC50 values below 0.06 μM. nih.gov nih.gov
Nek2 InhibitorsNek2Bioisosteric replacement and structure-based designIdentification of compounds with low nanomolar IC50 values (e.g., 1.0 nM and 3.0 nM). nih.gov nih.gov
DPP-4 InhibitorsDPP-4Modification of the 2-benzene ring and pyridine moietiesA 2,4-dichlorophenyl group at the 2-position led to a potent and selective inhibitor (IC50 = 0.13 μM). drugbank.com drugbank.com
Glutamine Synthetase InhibitorsM. tuberculosis glutamine synthetaseFunctionalization of the 3-amino group and substitutions on the pyridine and phenyl ringsCompound 4n emerged as the most potent inhibitor with an IC50 of 0.38 μM. nih.gov nih.gov

Future Perspectives and Emerging Research Avenues for 3 Amino 1 Imidazo 1,2 a Pyridin 2 Yl Propan 1 Ol

Development of Novel and Sustainable Synthetic Protocols for Amino Alcohol-Imidazo[1,2-a]pyridine Conjugates

The synthesis of imidazo[1,2-a]pyridines is well-established, with numerous methods available for the construction of the core heterocyclic system. nih.gov Future research concerning 3-amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol and its analogues will likely focus on developing more efficient, sustainable, and versatile synthetic strategies. Key areas of interest will include the refinement of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from readily available starting materials. The Groebke-Blackburn-Bienaymé reaction, for instance, has been successfully employed for the synthesis of 3-aminoimidazo[1,2-a]pyridines and could be adapted for the introduction of the amino alcohol side chain. researchgate.net

Synthetic StrategyPotential AdvantagesKey Considerations
Multicomponent Reactions (e.g., Groebke-Blackburn-Bienaymé)High atom economy, operational simplicity, rapid access to molecular diversity.Substrate scope, regioselectivity, and diastereoselectivity.
Microwave-Assisted SynthesisReduced reaction times, improved yields, enhanced reaction control.Scale-up feasibility, potential for localized overheating.
Green Chemistry Approaches (e.g., aqueous media, catalyst-free)Reduced environmental impact, increased safety, lower cost.Reaction efficiency, substrate solubility.
Photoredox CatalysisMild reaction conditions, novel bond formations, high functional group tolerance.Catalyst cost and availability, scalability.

Exploration of Enantioselective Synthesis for Chiral Derivatives of this compound

The presence of a chiral center in the propan-1-ol side chain of this compound makes enantioselective synthesis a critical area for future research. The biological activity of chiral molecules is often dependent on their stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even contribute to adverse effects.

Future work in this area will likely involve the use of chiral catalysts, such as chiral phosphoric acids, which have been successfully used for the atroposelective synthesis of imidazo[1,2-a]pyridine (B132010) derivatives through asymmetric multicomponent reactions. nih.gov The development of stereoselective reductions of a corresponding ketone precursor would be another viable strategy. Additionally, the use of chiral auxiliaries and enzymatic resolutions could be explored to obtain enantiomerically pure forms of this compound. The ability to selectively synthesize and evaluate individual enantiomers will be crucial for elucidating their structure-activity relationships and identifying the most promising candidates for further development.

Identification of Undiscovered Biological Targets and Mechanisms of Action for this Class of Compounds

The imidazo[1,2-a]pyridine scaffold is a well-known "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov A key future perspective for this compound will be the systematic exploration of its biological targets and mechanisms of action.

High-throughput screening of the compound against diverse panels of biological targets, such as kinases, proteases, and G-protein coupled receptors, could reveal novel therapeutic applications. Given that various imidazo[1,2-a]pyridine derivatives have shown potent inhibitory activity against kinases like PI3K, further investigation into the potential of this compound as a kinase inhibitor for cancer therapy is warranted. nih.govdrugbank.com Phenotypic screening in various disease models, followed by target deconvolution studies, could also uncover unexpected therapeutic opportunities. Understanding the specific molecular interactions between the compound and its biological targets will be essential for optimizing its potency and selectivity.

Application of Advanced Machine Learning and Artificial Intelligence in the Design and Optimization of Related Structures

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of drug discovery. mdpi.com For this compound and its analogues, these computational tools can be leveraged to accelerate the design and optimization process.

ML models can be trained on existing data for imidazo[1,2-a]pyridine derivatives to predict the biological activity, pharmacokinetic properties, and potential toxicity of novel, yet-to-be-synthesized compounds. This in silico screening can help prioritize the most promising candidates for synthesis and experimental testing, thereby saving time and resources. Generative AI models can also be employed to design novel imidazo[1,2-a]pyridine structures with desired properties, potentially leading to the discovery of compounds with improved efficacy and safety profiles. The use of computational studies, such as molecular docking and density functional theory (DFT) calculations, has already been applied to imidazo[1,2-a]pyrimidine (B1208166) derivatives to predict their binding affinities and electronic properties. nih.gov

Integration with Fragment-Based and De Novo Design Strategies for Novel Pharmacophores

Fragment-based drug design (FBDD) and de novo design are powerful strategies for the discovery of novel drug candidates. The this compound structure can be viewed as a combination of two key fragments: the imidazo[1,2-a]pyridine core and the amino alcohol side chain.

In a fragment-based approach, the imidazo[1,2-a]pyridine core could be used as a starting point for screening against a biological target. Once a binding mode is established, the amino alcohol fragment or other functional groups can be "grown" or "linked" to enhance affinity and selectivity. Conversely, de novo design algorithms could be used to generate novel molecules that fit the binding site of a target protein, potentially incorporating the imidazo[1,2-a]pyridine-amino alcohol motif as a key pharmacophoric element. These strategies, combined with structural biology techniques such as X-ray crystallography and cryo-electron microscopy, will be instrumental in the rational design of next-generation therapeutic agents based on this chemical scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol, and how do reaction conditions influence yield?

  • Methodological Answer : Cyclization reactions are key for imidazo[1,2-a]pyridine core formation. For example, ethyl 2-[4-(chloroacetyl)phenyl]propionate can react with 2-aminopyridine in refluxing ethanol to form imidazo[1,2-a]pyridine derivatives . Optimizing solvent (e.g., diglyme under microwave irradiation) and stoichiometry improves yield. Purification via column chromatography or recrystallization is typical, with yields ranging from 60–85% depending on substituents .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to verify the imidazo[1,2-a]pyridine scaffold and substituent positions. For instance, methyl groups on pyridine rings show distinct singlet peaks (~δ 2.5 ppm), while aromatic protons resonate between δ 7.0–8.5 ppm . High-resolution mass spectrometry (HRMS) and HPLC (>95% purity) are critical for confirming molecular weight and purity .

Q. What are the basic photophysical properties of imidazo[1,2-a]pyridine derivatives, and how can they be exploited in probe design?

  • Methodological Answer : Derivatives like 2-(imidazo[1,2-a]pyridin-2-yl)phenol (HPIP) exhibit strong fluorescence with Stokes shifts >100 nm. Attaching acrylate groups (e.g., IPPA probe) enables selective thiol detection via nucleophilic addition-cyclization, monitored via fluorescence quenching at λexem = 365/450 nm .

Advanced Research Questions

Q. How do substituents on the imidazo[1,2-a]pyridine core modulate biological activity, such as kinase inhibition or cytotoxicity?

  • Methodological Answer : Substituents at the 2- and 6-positions significantly impact activity. For example, trifluoromethyl groups at position 6 enhance kinase inhibition (e.g., CLK inhibitors with IC50 < 50 nM), while hydrophilic groups (e.g., carboxamide) improve solubility but reduce membrane permeability. SAR studies via combinatorial libraries and docking simulations (e.g., AutoDock Vina) guide rational design .

Q. What computational methods are used to predict solid-state luminescence behavior in imidazo[1,2-a]pyridine polymorphs?

  • Methodological Answer : Density functional theory (DFT) and time-dependent DFT (TD-DFT) model excited-state intramolecular proton transfer (ESIPT) in polymorphs. For 6-cyano derivatives, planarity of the hydroxy-phenyl group dictates emission wavelength (yellow: 550 nm; red: 620 nm). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···π) influencing packing .

Q. How can in vivo imaging studies leverage imidazo[1,2-a]pyridine-based probes, and what pharmacokinetic challenges arise?

  • Methodological Answer : Probes like IPPA require low cytotoxicity (IC50 > 100 µM in HepG2 cells) and logP ~2.5 for cell permeability. Zebrafish imaging at 10 µM probe concentration shows renal clearance within 24h. Challenges include off-target binding to serum proteins—addressed via PEGylation or zwitterionic modifications .

Q. What strategies resolve contradictions in reported biological data for imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Discrepancies in IC50 values often stem from assay conditions (e.g., ATP concentration in kinase assays). Meta-analysis using standardized protocols (e.g., 1 mM ATP, 10% DMSO) and orthogonal assays (SPR vs. fluorescence polarization) validate activity. Contradictory cytotoxicity data may arise from cell line-specific metabolic profiles—addressed via panel testing (e.g., NCI-60) .

Key Notes

  • Structural nuances (e.g., regioisomerism) require rigorous analytical validation .
  • Advanced applications (e.g., ESIPT probes, kinase inhibitors) demand interdisciplinary collaboration between synthetic, computational, and biological labs.

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